N,N-dimethyl-2-(propylsulfonyl)benzamide
Description
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-propylsulfonylbenzamide |
InChI |
InChI=1S/C12H17NO3S/c1-4-9-17(15,16)11-8-6-5-7-10(11)12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
IZJXGKMRDFRVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Sulfur-Based Functionalization Followed by Amidation
This approach prioritizes the installation of the propylsulfonyl group prior to amide formation.
Synthesis of 2-(Propylsulfonyl)benzoic Acid
-
Alkylation of 2-Mercaptobenzoic Acid :
-
Oxidation to Sulfone :
Amide Formation
-
Acid Chloride Generation :
-
Reaction with Dimethylamine :
Sequential Amidation and Sulfonylation
This method constructs the dimethylamide core first, followed by sulfonyl group introduction.
Preparation of N,N-Dimethyl-2-nitrobenzamide
Nitro Reduction and Sulfonylation
-
Catalytic Hydrogenation :
-
Sulfonyl Chloride Reaction :
Direct Sulfonation of Preformed Amides
This route employs directed ortho-metalation for regioselective sulfonation.
Lithiation and Sulfur Electrophile Quenching
-
Directed Metalation :
-
Reaction with Propylsulfonyl Chloride :
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Sulfur-first + Amidation | Thioalkylation → Oxidation → Amidation | High regioselectivity; avoids amine handling | Multi-step; requires harsh oxidants | ~68% |
| Amide-first + Sulfonation | Amidation → Reduction → Sulfonylation | Commercially available starting materials | Low yielding sulfonylation step | ~50% |
| Directed Metalation | Lithiation → Sulfonyl introduction | Single-step sulfonation; concise | Requires cryogenic conditions | ~60% |
Critical Reaction Parameters
-
Oxidation Efficiency : Oxone® in acetic acid/water achieves near-quantitative sulfide-to-sulfone conversion, outperforming H₂O₂/Fe³⁺ systems.
-
Amine Coupling : Dimethylamine hydrochloride with triethylamine (TEA) in DCM minimizes side reactions during amide bond formation.
-
Sulfonylation Kinetics : Pyridine as a base enhances electrophilicity of sulfonyl chlorides, accelerating reaction rates .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(propylsulfonyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for various substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N,N-dimethyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(propylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of enzymes. The benzamide core allows for binding to specific protein sites, modulating their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N,N-Diethyl-p-(isopropylsulfonyl)benzamide (CAS: 20884-71-3)
- Structure : The sulfonyl group is at the para position with an isopropyl chain, and the amide is N,N-diethyl.
- Key Differences: Positional Isomerism: The para-sulfonyl substitution (vs. Branched vs. Linear Chain: The isopropyl group may lower solubility compared to the linear propyl chain due to increased hydrophobicity.
2-(N-Allylsulfamoyl)-N-propylbenzamide
- Structure : Features a sulfamoyl (SO₂NH) group instead of sulfonyl (SO₂), with an allyl chain and N-propylamide.
- Key Differences: Sulfamoyl vs. Allyl vs. Propyl: The unsaturated allyl chain may increase reactivity, posing challenges in synthetic scalability.
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate (CAS: 494782-69-3)
- Structure : Piperazine ring at the ortho position with oxalate counterion.
- Key Differences: Piperazine vs. Pharmacokinetics: The oxalate salt improves aqueous solubility but may alter tissue distribution compared to the free base form of the target compound.
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | PSA (Ų) |
|---|---|---|---|---|
| N,N-Dimethyl-2-(propylsulfonyl)benzamide | 283.39 | 2.1 | 0.15 (water) | 65.5 |
| N,N-Diethyl-p-(isopropylsulfonyl)benzamide | 283.39 | 2.8 | 0.08 (water) | 59.2 |
| 2-(N-Allylsulfamoyl)-N-propylbenzamide | 282.36 | 1.9 | 0.22 (water) | 89.7 |
| N,N-Dimethyl-3-(trimethylsilyl)benzamide | 235.40 | 3.5 | <0.01 (water) | 29.5 |
*Calculated using ChemDraw.
Q & A
Q. What synthetic methodologies are recommended for N,N-dimethyl-2-(propylsulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions, including sulfonylation of benzamide precursors. A common approach includes:
- Sulfonylation : Reacting 2-aminobenzamide derivatives with propylsulfonyl chloride under anhydrous conditions, using catalysts like pyridine or triethylamine to neutralize HCl byproducts .
- N,N-Dimethylation : Introducing dimethyl groups via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) . Key considerations : Temperature control (<0°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and dimethyl group integration (e.g., singlet for N(CH₃)₂ at δ ~3.0 ppm) .
- IR : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
Q. How can researchers assess the purity of this compound during synthesis?
Employ chromatographic methods:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
- TLC : Silica gel plates using ethyl acetate/hexane (3:7); visualize with ninhydrin or UV lamp . Quantitative purity (>95%) is validated via elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/IR data may arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in sulfonamide protons .
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles (e.g., S=O bond ~1.43 Å) .
- Computational modeling : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) vibrational frequencies .
Q. What experimental design principles apply to studying this compound’s bioactivity?
For biological evaluation (e.g., enzyme inhibition or neuroprotection):
- Dose-response assays : Use IC₅₀/EC₅₀ determination via nonlinear regression (e.g., GraphPad Prism) .
- Binding studies : Radioligand displacement assays (e.g., [³H]-NFPS for GlyT1 targets) with Scatchard analysis .
- In vivo models : Ischemia/reperfusion injury protocols (e.g., infarct size measurement via TTC staining) . Controls : Include vehicle-treated groups and reference compounds (e.g., ALX-5407 for GlyT1 studies) .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Flow chemistry : Continuous reactors improve heat/mass transfer for sulfonylation steps .
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) if enantiomers form . Yield optimization : Pilot reactions at 0.1–1 mmol scale before scaling up; monitor via in-situ FTIR .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?
Key modifications include:
- Sulfonyl group substitution : Replace propyl with cyclopropyl to enhance metabolic stability .
- Benzamide ring functionalization : Introduce electron-withdrawing groups (e.g., -F) to improve receptor binding . SAR validation : Synthesize analogs and correlate substituents with activity via multivariate regression .
Methodological Best Practices
- Crystallographic refinement : Use SHELXL for high-resolution data (twinned crystals require HKLF 5 format) .
- Data contradiction resolution : Cross-validate NMR/IR with SCXRD and computational models .
- Bioassay design : Pre-screen compounds in cell-free systems (e.g., enzyme inhibition) before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
